molecular formula C10H16N2 B13627814 6-Isobutyl-2-methylpyridin-3-amine

6-Isobutyl-2-methylpyridin-3-amine

Cat. No.: B13627814
M. Wt: 164.25 g/mol
InChI Key: FTUMPJFUNYGIKG-UHFFFAOYSA-N
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Description

2-methyl-6-(2-methylpropyl)pyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and an isobutyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methylpropyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-6-(2-methylpropyl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-7(2)6-9-4-5-10(11)8(3)12-9/h4-5,7H,6,11H2,1-3H3

InChI Key

FTUMPJFUNYGIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CC(C)C)N

Origin of Product

United States

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